

Application Notes and Protocols: Measuring the In Vitro IC50 of PF-06761281

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Compound of Interest

Compound Name: PF-06761281

Cat. No.: B15590823

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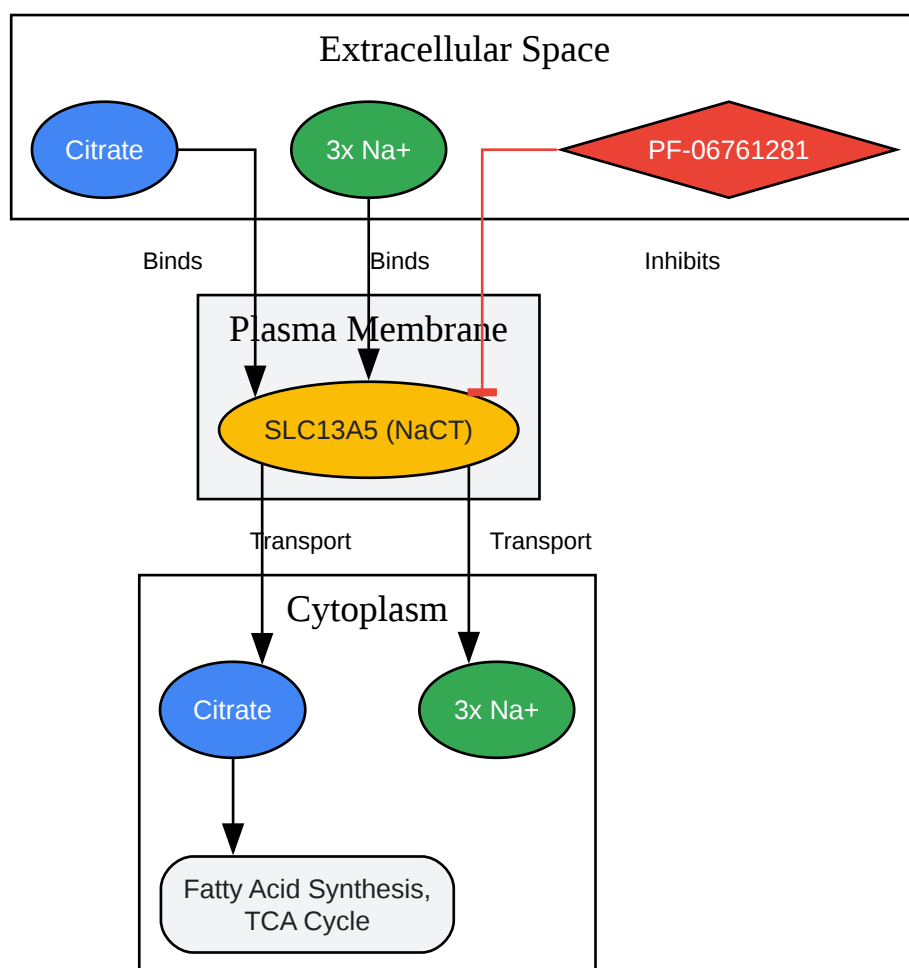
Introduction

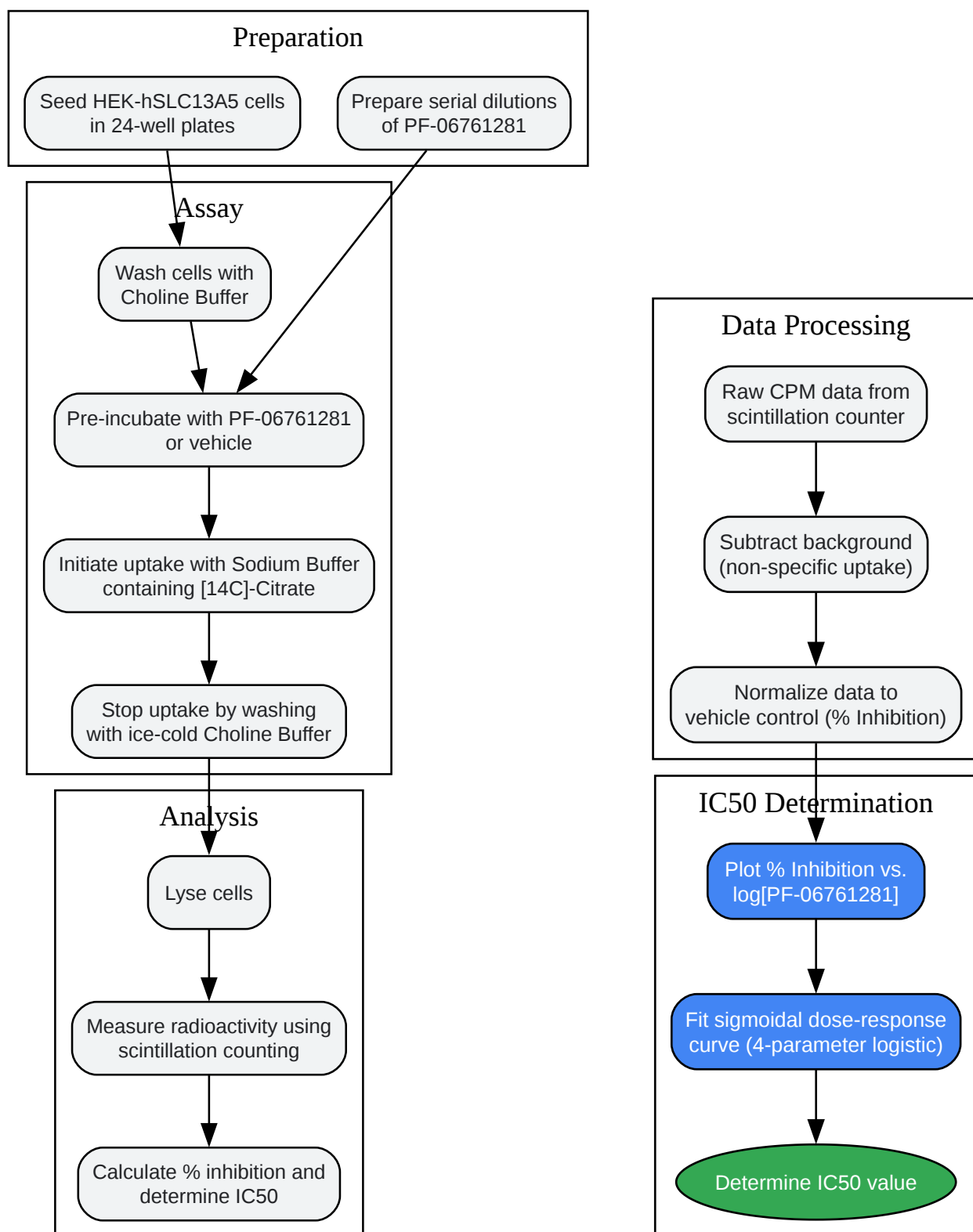
PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] NaCT is primarily expressed in the liver and brain and is responsible for transporting citrate from the extracellular space into the cytoplasm.[3][4] Cytoplasmic citrate is a key metabolite, playing a crucial role in cellular energy homeostasis, fatty acid synthesis, and glycolysis.[3][4][5] Inhibition of NaCT with **PF-06761281** has been investigated as a potential therapeutic strategy for metabolic diseases.[3]

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of **PF-06761281** against SLC13A5 in vitro using a radiolabeled citrate uptake assay.

Mechanism of Action

SLC13A5 is a symporter that cotransports three sodium ions along with one molecule of citrate into the cell. This process is electrogenic and depends on the sodium gradient maintained across the plasma membrane. **PF-06761281** acts as an allosteric, state-dependent inhibitor of this transporter, meaning its inhibitory potency can be influenced by the concentration of citrate.[2] By blocking the uptake of extracellular citrate, **PF-06761281** can modulate downstream metabolic pathways.





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